molecular formula C38H41ClN2O2 B606858 Cy3.5 Carboxylic acids CAS No. 1802928-88-6

Cy3.5 Carboxylic acids

Cat. No. B606858
CAS RN: 1802928-88-6
M. Wt: 593.21
InChI Key: VJCYHFMXCZYHEG-UHFFFAOYSA-N
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Description

Cy3.5 Carboxylic acid, also known as Cyanine 3.5, is a red fluorescent cyanine dye . It can be divided into ordinary Cy3.5 and sulfo-Cy3.5 based on its solubility . The fluorescence excitation peak and emission peak of Cy3.5 are approximately at 590 nm and 605 nm respectively . It is commonly used as a labeling dye for proteins, antibodies, peptides, and nucleic acid molecules . Dyes with similar fluorescence characteristics include Texas Red, Alexa Fluor 594, BODIPY TR, DyLight 594, etc .


Synthesis Analysis

The synthesis of Cy3.5 has been optimized and a diverse range of Cy3.5 monomers have been produced for use in solid-phase oligonucleotide synthesis . This includes phosphoramidite monomers with Cy3.5 linked to deoxyribose, to the 5-position of thymine, and to a hexynyl linker . These monomers have been used to incorporate single and multiple Cy3.5 units into oligonucleotides internally and at both termini .


Molecular Structure Analysis

The molecular formula of Cy3.5 Carboxylic acid is C38H41ClN2O2 . It is a dark purple powder soluble in organic solvents such as DMF, DMSO, and dichloromethane, but insoluble in water .


Chemical Reactions Analysis

Carboxylic acids, including Cy3.5 Carboxylic acid, can undergo various chemical reactions. They can react with bases to form salts and water, a process known as neutralization . They can also undergo reduction to form primary alcohols, and dehydration to form acid anhydrides .


Physical And Chemical Properties Analysis

Carboxylic acids, including Cy3.5 Carboxylic acid, have high boiling points compared to other substances of comparable molar mass . Their solubility in water decreases with increasing molar mass . They also exhibit strong hydrogen bonding between molecules .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including Cy3.5 carboxylic acids, are known for their flexibility and usage as precursors for various industrial chemicals. They can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding these effects is crucial for identifying metabolic engineering strategies to improve microbial robustness against such inhibition, which is vital for the fermentative production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Biological Activity of Plant-Derived Carboxylic Acids

Natural carboxylic acids from plants show significant antioxidant, antimicrobial, and cytotoxic activity. The structure of these acids, such as benzoic, cinnamic, and rosmarinic acids, plays a critical role in their bioactivity. Understanding the correlations between the structure and bioactivity of these compounds can inform the development of new pharmaceuticals and enhance the efficacy of existing ones (Godlewska-Żyłkiewicz et al., 2020).

Novel Carboxylic Acid Bioisosteres

The exploration of novel carboxylic acid bioisosteres has been significant in drug design, aiming to overcome the limitations associated with carboxylic acid-containing drugs such as toxicity, metabolic stability, and membrane permeability issues. Recent developments have shown promising results in improving bioactivity, selectivity, and physicochemical properties, demonstrating the potential of these bioisosteres in modern drug design (Horgan & O’ Sullivan, 2021).

Liquid-Liquid Extraction of Carboxylic Acids

Advancements in solvent technologies for the extraction of carboxylic acids from aqueous streams have been significant, especially in the context of producing bio-based plastics. The review of solvent developments, including the use of ionic liquids and improvements in traditional solvent systems, highlights the importance of efficient recovery methods in the sustainable production of carboxylic acids (Sprakel & Schuur, 2019).

Mechanism of Action

The mechanism of action of carboxylic acids involves the donation of a proton (H+) from the carboxylic acid to a base . This is due to the polar nature of the O-H bond in the carboxylic acid, which allows it to act as a Brønsted-Lowry acid .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

Future Directions

Cy3.5 Carboxylic acid has potential future applications in more sensitive single-molecule and cell-imaging studies . It can be used to deliver a variety of structurally diverse molecules to mitochondria to exert cellular effects . This opens up new possibilities for its use in the fields of genomics, biology, and nanotechnology .

properties

IUPAC Name

6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCYHFMXCZYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanine3.5 carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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